molecular formula C18H17NO3 B13707047 3-[7-(Benzyloxy)-3-indolyl]propanoic Acid

3-[7-(Benzyloxy)-3-indolyl]propanoic Acid

Katalognummer: B13707047
Molekulargewicht: 295.3 g/mol
InChI-Schlüssel: GCCQZEOCTLSWKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD31977937” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD31977937” involves multiple steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained. The synthetic route typically includes steps like condensation, cyclization, and purification to achieve high purity.

Industrial Production Methods

In industrial settings, the production of “MFCD31977937” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods often involve automated systems to monitor and control reaction parameters, ensuring consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD31977937” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of “MFCD31977937” are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might be performed under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of “MFCD31977937” depend on the type of reaction and the reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

“MFCD31977937” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of “MFCD31977937” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Eigenschaften

Molekularformel

C18H17NO3

Molekulargewicht

295.3 g/mol

IUPAC-Name

3-(7-phenylmethoxy-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C18H17NO3/c20-17(21)10-9-14-11-19-18-15(14)7-4-8-16(18)22-12-13-5-2-1-3-6-13/h1-8,11,19H,9-10,12H2,(H,20,21)

InChI-Schlüssel

GCCQZEOCTLSWKG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.